2-(hydroxymethyl)quinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)quinolin-4-ol is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmaceutical activities.
Mechanism of Action
Target of Action
2-(Hydroxymethyl)quinolin-4-ol, a derivative of quinoline, has been found to exhibit a wide variety of biological activities . Quinoline compounds are known to target bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antimicrobial agents .
Mode of Action
It is known that quinoline compounds interact with their targets by forming a ternary complex with a dna molecule and gyrase or topoisomerase iv enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting DNA replication .
Biochemical Pathways
Quinoline compounds are known to interfere with dna synthesis in bacteria, which can affect various downstream processes, including protein synthesis and cell division .
Pharmacokinetics
Quinoline compounds are generally known for their excellent tissue penetration, which enhances their bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied further for a comprehensive understanding.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By blocking DNA replication, the compound prevents bacteria from multiplying, thereby controlling the spread of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)quinolin-4-ol can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to introduce the hydroxymethyl and hydroxyl groups . Another method includes the reaction of anthranilic acid derivatives under specific conditions to form the quinoline core, which is then functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also explored to enhance sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyl group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)quinolin-4-ol.
Reduction: Formation of 2-(hydroxymethyl)dihydroquinolin-4-ol.
Substitution: Formation of various alkylated or acylated derivatives.
Scientific Research Applications
2-(Hydroxymethyl)quinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Lacks the hydroxymethyl group at the 2-position.
4-Hydroxyquinoline: Lacks the hydroxymethyl group and has only the hydroxyl group at the 4-position.
2,4-Dihydroxyquinoline: Contains hydroxyl groups at both the 2- and 4-positions but lacks the hydroxymethyl group
Uniqueness
2-(Hydroxymethyl)quinolin-4-ol is unique due to the presence of both hydroxymethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
168141-98-8 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.